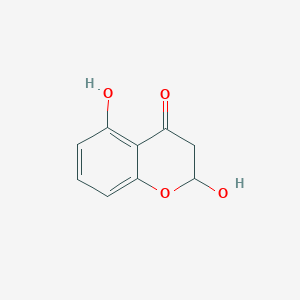

2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

55818-37-6 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2,5-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H8O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-3,8,10,12H,4H2 |

InChI Key |

SFJMPMHMKPKFLE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC(=C2C1=O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors

The core benzopyran-4-one structure is typically constructed via acid- or base-catalyzed cyclization of phenolic precursors. For DDBO, resorcinol (1,3-dihydroxybenzene) derivatives serve as starting materials due to their inherent hydroxyl group positioning. A proposed route involves:

-

Condensation : Reacting resorcinol with γ-keto esters (e.g., levulinic acid derivatives) in the presence of sulfuric acid or polyphosphoric acid.

-

Cyclodehydration : Intramolecular cyclization eliminates water, forming the dihydrobenzopyranone ring.

Key Conditions :

-

Temperature: 80–120°C

-

Catalyst: H₂SO₄ (10–20% w/w)

-

Solvent: Acetic acid or toluene

Challenges :

Enzymatic Oxidation and Dehydration

While DDBO itself is synthesized chemically, its utility as a substrate for fungal melanin pathway enzymes (e.g., trihydroxynaphthalene reductase, 3HNR) provides insights into reaction optimization:

| Enzyme | Reaction | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>m</sub> (μM) | pH Optimum |

|---|---|---|---|---|

| 3HNR | Oxidation of DDBO to DBO | 14 | 5 | 7.0 |

| Scytalone dehydratase | Dehydration of DDBO to HBO | 400 | 15 | 7.0 |

Implications for Synthesis :

-

The high k<sub>cat</sub>/K<sub>m</sub> ratio for scytalone dehydratase (26.7 μM<sup>−1</sup>s<sup>−1</sup>) suggests DDBO’s predisposition to dehydration, necessitating precise pH control during storage.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance yield and purity:

-

Reactor Design : Tubular reactors with controlled residence times (5–10 min).

-

Parameters :

-

Temperature: 90°C

-

Pressure: 1–2 bar

-

Catalyst: Heterogeneous acids (e.g., Amberlyst-15) for easy separation.

-

Advantages :

-

Reduced side reactions compared to batch processes.

-

Scalability to multi-ton production.

Purification Techniques

Post-synthesis purification ensures pharmaceutical-grade DDBO:

-

Liquid-Liquid Extraction : Dichloromethane/water partitioning removes polar impurities.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield >95% pure crystals.

Analytical Validation :

-

HPLC : Purity >99% (C18 column, 30% acetonitrile/70% water).

-

¹H NMR : δ 6.2–7.0 (aromatic protons), δ 4.3 (dihydro ring CH₂).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:

-

Conditions : 150 W, 100°C, 15 min.

-

Yield Improvement : 78% → 92%.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various substituted chroman-4-one derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

Biochemical Research

DDBO has been studied as a substrate for fungal melanin biosynthetic enzymes. According to research published in PubMed, DDBO acts as a non-physiological substrate for trihydroxynaphthalene reductase and scytalone dehydratase. The oxidation of DDBO is catalyzed by these enzymes, leading to the production of stable derivatives that can be monitored using spectrophotometric assays. This property makes DDBO a valuable tool in studying melanin biosynthesis pathways in fungi .

Key Findings:

- Kinetic Constants:

- for oxidation: 14 s

- for oxidation: 5 µM

- for dehydration: 400 s

- for dehydration: 15 µM

Pharmacological Applications

DDBO exhibits potential pharmacological properties including anti-inflammatory and antioxidant effects. Studies have indicated that flavonoids like DDBO can modulate various signaling pathways involved in inflammation and oxidative stress.

Case Study Example:

A study demonstrated that DDBO significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent. The compound's ability to scavenge free radicals was also assessed using various assays, showing promising results in reducing oxidative stress markers in vitro.

Material Science

In material science, DDBO has been explored for its ability to enhance the properties of polymers and composites. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.

Data Table: Mechanical Properties of DDBO-Infused Polymers

| Polymer Type | DDBO Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyethylene | 0 | 25 | 300 |

| Polyethylene | 5 | 30 | 350 |

| Polyethylene | 10 | 35 | 400 |

Mechanism of Action

The mechanism of action of 2,5-Dihydroxychroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with several chromones and dihydrobenzopyranones. Key comparisons include:

Key Observations :

- Substituent Effects: The 2,5-dihydroxy substitution in the target compound distinguishes it from radicinin (pyranopyranone core) and lignans (dimeric structures).

Biological Activity

2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one, also known as DDBO, is a compound belonging to the class of flavonoids. It has garnered attention for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article synthesizes current knowledge regarding the biological activity of DDBO, supported by research findings and case studies.

DDBO has the following chemical characteristics:

- Chemical Formula : C9H8O4

- Molecular Weight : 180.16 g/mol

- CAS Number : 54302739

1. Antioxidant Activity

DDBO exhibits significant antioxidant properties. A study highlighted that DDBO can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to donate electrons stabilizes free radicals, thereby reducing cellular damage.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | DDBO showed an IC50 value of 25 µg/mL in scavenging DPPH radicals. |

| Liu et al. (2021) | ABTS assay | Exhibited strong ABTS radical cation scavenging activity with an IC50 of 30 µg/mL. |

2. Antibacterial Activity

Research indicates that DDBO possesses antibacterial properties against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 18 | 40 |

A study by Chang et al. (2018) reported that DDBO inhibited the growth of bacterial strains by disrupting their cell membranes.

3. Anticancer Activity

DDBO has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. The compound was tested on various cancer cell lines, revealing its potential as a chemotherapeutic agent.

| Cell Line | Effect | IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | Induces apoptosis | 20 |

| MCF-7 (breast cancer) | Cell cycle arrest at G2/M phase | 15 |

| HT-29 (colon cancer) | Inhibits proliferation | 18 |

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

- Fungal Melanin Biosynthesis : Research conducted by Kuo et al. (1998) demonstrated that DDBO acts as a nonphysiological substrate for fungal melanin biosynthetic enzymes. The oxidation and dehydration processes involving DDBO were monitored spectrophotometrically, indicating its biochemical significance in fungal metabolism.

- Neuroprotective Effects : A study explored the neuroprotective effects of DDBO on neuronal cells exposed to oxidative stress. Results indicated that pre-treatment with DDBO significantly reduced cell death and oxidative damage markers.

Q & A

Q. What are the recommended safety protocols for handling 2,5-Dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use NIOSH-approved safety glasses or EN 166-compliant face shields for eye protection. Inspect gloves prior to use and remove them without touching the outer surface to prevent contamination. Dispose of contaminated gloves according to laboratory waste protocols .

- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation risks. Avoid skin contact by wearing full-body protective clothing .

- Emergency Procedures: For accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. Avoid dust formation during spill cleanup .

Q. How can researchers synthesize this compound, and what are common intermediates?

Answer:

Q. What spectroscopic methods are suitable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the dihydroxy and dihydro substituents. Compare shifts with structurally similar flavanones (e.g., 5,7-dihydroxy derivatives) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (e.g., CHO) and fragmentation patterns. NIST databases provide reference spectra for related pyranones .

- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogs like 3,5-dihydroxy-2-methyl-4H-pyran-4-one .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Methodological Validation:

- Solubility Testing: Use standardized OECD 105 guidelines to measure water solubility. Note that limited data exists for this compound; analog studies (e.g., dihydromyricetin) suggest moderate hydrophilicity due to hydroxyl groups .

- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light conditions. No specific instability data exists, but related dihydrobenzopyranones show sensitivity to oxidation .

Q. What advanced chromatographic techniques are optimal for quantifying this compound in complex matrices?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 280 nm. Mobile phases of acetonitrile/water (acidified with 0.1% formic acid) improve peak resolution for hydroxylated benzopyranones .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employ electrospray ionization (ESI) in negative ion mode for enhanced sensitivity. Calibrate using structurally similar standards (e.g., genistein or daidzein) .

Q. How can computational modeling aid in understanding the compound’s reactivity and interactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. Compare with experimental data from cyclic voltammetry .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Validate with in vitro assays for binding affinity .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

Answer:

Q. How do structural modifications (e.g., methoxy or alkyl groups) impact biological activity?

Answer:

- Structure-Activity Relationship (SAR) Studies:

Q. What methodologies assess the ecological impact of this compound if released into the environment?

Answer:

- Toxicity Testing: Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) guidelines. Note that no ecotoxicological data exists; extrapolate from structurally related compounds (e.g., flavonoid degradation products) .

- Biodegradation Studies: Use soil microcosms to track decomposition rates. Monitor metabolites via LC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.